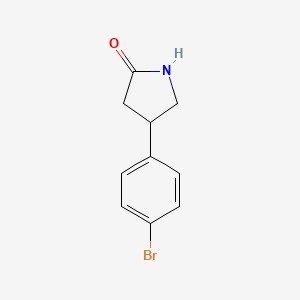

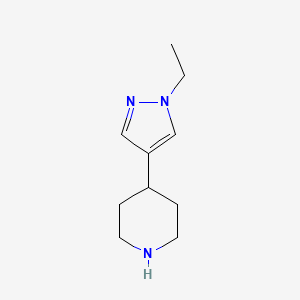

4-(1-ethyl-1H-pyrazol-4-yl)piperidine

Übersicht

Beschreibung

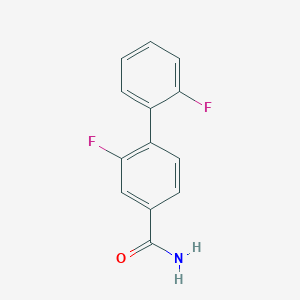

“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is a chemical compound with the CAS Number: 1248409-98-4 . It has a molecular weight of 179.27 and its molecular formula is C10H17N3 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is 1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“4-(1-ethyl-1H-pyrazol-4-yl)piperidine” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Inhibitors of Cytochrome P450 Isoforms

The chemical structure of 4-(1-ethyl-1H-pyrazol-4-yl)piperidine (not directly mentioned but related structures are discussed) is significant in the context of cytochrome P450 (CYP) isoforms in human liver microsomes. These enzymes are crucial for the metabolism of various drugs, and understanding the selectivity of inhibitors can aid in predicting drug-drug interactions. Selective chemical inhibitors are vital for identifying the specific CYP isoforms involved in drug metabolism, thereby helping to mitigate potential adverse interactions in polypharmacy scenarios (Khojasteh et al., 2011).

Dipeptidyl Peptidase IV Inhibitors

The serine exopeptidase DPP IV plays a crucial role in the inactivation of incretin hormones, which are important for insulin secretion. Inhibitors of DPP IV, which may include structures similar to 4-(1-ethyl-1H-pyrazol-4-yl)piperidine, are a validated target for type 2 diabetes mellitus treatment. The structural diversity among DPP IV inhibitors, including those derived from pyrazole and piperidine scaffolds, highlights the potential for developing new antidiabetic drugs with improved selectivity and efficacy (Mendieta, Tarragó, & Giralt, 2011).

Anti-Colorectal Cancer Activity

Quinazoline derivatives, which can be structurally related to pyrazole-piperidine compounds, have shown anti-colorectal cancer activity. The flexibility of incorporating various substituents, including pyrazole and piperidine rings, into the quinazoline scaffold has led to the development of analogues with potent anticancer properties. These derivatives inhibit colorectal cancer cell growth by modulating gene and protein expressions involved in cancer progression (Moorthy et al., 2023).

Synthetic Strategies for Anticancer Agents

The pyrazoline scaffold, part of the 4-(1-ethyl-1H-pyrazol-4-yl)piperidine structure, is extensively researched for its potential in developing new anticancer agents. Various synthetic methods have been explored to create pyrazoline derivatives with significant biological effects. The exploration of these derivatives in cancer research underlines the importance of the pyrazoline scaffold in medicinal chemistry, offering a path toward novel anticancer therapies (Ray et al., 2022).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The pyrazole moiety, central to the 4-(1-ethyl-1H-pyrazol-4-yl)piperidine structure, is recognized for its therapeutic potential across various biological activities. Multicomponent reactions (MCRs) offer an efficient approach to synthesize pyrazole derivatives, emphasizing the atom and step economy. This method facilitates the development of compounds with antibacterial, anticancer, antifungal, and anti-inflammatory properties, showcasing the versatility of the pyrazole scaffold in drug discovery (Becerra, Abonía, & Castillo, 2022).

Safety And Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation, respectively.

Eigenschaften

IUPAC Name |

4-(1-ethylpyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-13-8-10(7-12-13)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJVORCLCTXFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-ethyl-1H-pyrazol-4-yl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1452097.png)

![(5-Bromofuro[2,3-b]pyridin-2-yl)methanol](/img/structure/B1452102.png)

![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate hydrochloride](/img/structure/B1452105.png)

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-ylboronic acid](/img/structure/B1452113.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]acetamide](/img/structure/B1452116.png)

![[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1452117.png)